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Compound of Interest

Compound Name:
Methyl 4-formyl-2-

methoxybenzoate

Cat. No.: B1369907 Get Quote

An In-Depth Guide to the Analytical Characterization of Methyl 4-formyl-2-methoxybenzoate

Introduction: The Role of Methyl 4-formyl-2-
methoxybenzoate in Synthesis
Methyl 4-formyl-2-methoxybenzoate (MFMB) is a multifunctional aromatic compound of

significant interest to researchers in organic synthesis and drug development. Its structure,

incorporating a methyl ester, a benzaldehyde, and a methoxy group, makes it a versatile

synthetic intermediate for the construction of more complex molecular architectures.[1] The

precise characterization of this key building block is paramount to ensure the identity, purity,

and stability required for reproducible and successful downstream applications, from small-

scale research to large-scale pharmaceutical production.

This technical guide provides a comprehensive overview of the essential analytical methods for

the definitive characterization of MFMB. We will delve into the core spectroscopic and

chromatographic techniques, presenting not just the protocols but the scientific rationale behind

the experimental choices. This document is designed to equip researchers, scientists, and

quality control professionals with the necessary tools to confidently assess the quality of this

critical reagent.
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A foundational understanding of the physicochemical properties of Methyl 4-formyl-2-
methoxybenzoate is essential before undertaking any analytical work. These properties

influence the choice of solvents, chromatographic conditions, and sample handling procedures.

Property Value Source

IUPAC Name
methyl 4-formyl-2-

methoxybenzoate
[2]

CAS Number 55204-14-3 [2][3][4]

Molecular Formula C₁₀H₁₀O₄ [2]

Molecular Weight 194.18 g/mol [2]

Monoisotopic Mass 194.05790880 Da [2]

Appearance
White to off-white crystalline

powder or solid

Inferred from similar

compounds[5]

Spectroscopic Characterization: Elucidating the
Molecular Structure
Spectroscopy is the cornerstone of structural elucidation for organic molecules. The following

techniques provide orthogonal and confirmatory data to verify the identity and integrity of

Methyl 4-formyl-2-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

determination of organic compounds in solution.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and

connectivity of hydrogen atoms in the molecule. The electron-withdrawing aldehyde and ester

groups, combined with the electron-donating methoxy group, create a distinct and predictable

pattern of signals on the aromatic ring.

Expected ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
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Signal
Assignment

Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Coupling
Constant (J)
Hz (Predicted)

Integration

Aldehyde Proton

(-CHO)
~9.90 Singlet (s) N/A 1H

Aromatic Proton

(H-5)
~7.65

Doublet of

doublets (dd)
~8.0, 1.5 1H

Aromatic Proton

(H-3)
~7.50 Doublet (d) ~1.5 1H

Aromatic Proton

(H-6)
~7.45 Doublet (d) ~8.0 1H

Methoxy Protons

(-OCH₃)
~3.95 Singlet (s) N/A 3H

Ester Methyl

Protons (-

COOCH₃)

~3.90 Singlet (s) N/A 3H

Note: Chemical shifts are predictions based on the analysis of structurally similar compounds

like methyl 4-formylbenzoate and are subject to variation based on solvent and experimental

conditions.[6][7]

Visualization of Key ¹H-¹H Couplings The diagram below illustrates the through-bond coupling

relationships between the aromatic protons of MFMB.

Caption: Key proton coupling relationships in MFMB.

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-formyl-2-methoxybenzoate
and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm) if not already present in the solvent.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve optimal homogeneity.

Data Acquisition: Use a standard one-pulse sequence. Set the spectral width to cover the

expected range of proton signals (e.g., 0-11 ppm) and acquire a sufficient number of scans

to achieve a good signal-to-noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window

function, followed by Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the TMS signal.

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct

insight into the carbon framework.

Expected ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
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Signal Assignment Chemical Shift (δ) ppm (Predicted)

Aldehyde Carbonyl (-CHO) ~191.0

Ester Carbonyl (-COOCH₃) ~166.0

C-2 (Aromatic, -OCH₃ substituted) ~160.0

C-4 (Aromatic, -CHO substituted) ~138.0

C-1 (Aromatic, -COOCH₃ substituted) ~125.0

C-6 (Aromatic C-H) ~132.0

C-5 (Aromatic C-H) ~118.0

C-3 (Aromatic C-H) ~115.0

Methoxy Carbon (-OCH₃) ~56.0

Ester Methyl Carbon (-COOCH₃) ~52.5

Note: These are predicted chemical shifts. The actual values can be influenced by solvent and

concentration.[8]

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences:

Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum

to singlets for each carbon.

Spectral Width: Set a wider spectral width (e.g., 0-220 ppm) to encompass all carbon

signals.

Acquisition Time: A greater number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation at specific vibrational
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frequencies.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2850, ~2750 Aldehyde C-H C-H Stretch (Fermi doublet)

~1725 Ester C=O C=O Stretch

~1695 Aldehyde C=O C=O Stretch

~1600, ~1480 Aromatic Ring C=C Stretch

~1250, ~1030 Aryl Ether & Ester C-O Stretch

Note: The exact peak positions can vary slightly. The presence of two distinct carbonyl

stretches is a key diagnostic feature.[9][10][11]

Experimental Protocol: FTIR (ATR)

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and

perform a background scan.

Sample Application: Place a small amount of the solid MFMB sample directly onto the ATR

crystal.

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues through

fragmentation patterns.

Expected Mass Spectrometry Data

Adduct / Fragment Formula Predicted m/z

[M]⁺ (Molecular Ion) [C₁₀H₁₀O₄]⁺ 194.06

[M+H]⁺ [C₁₀H₁₁O₄]⁺ 195.07

[M+Na]⁺ [C₁₀H₁₀O₄Na]⁺ 217.05

[M-H]⁻ [C₁₀H₉O₄]⁻ 193.05

Data sourced from PubChem predictions for MFMB.[12] A common fragmentation pathway

involves the loss of the methoxy group (-OCH₃, 31 Da) or the ester methyl group (-CH₃, 15 Da).

Experimental Protocol: GC-MS

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for a volatile

compound like MFMB.[13]

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile

solvent like ethyl acetate or dichloromethane.

GC System:

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film

thickness, 5% phenyl polysiloxane).

Injector: Inject 1 µL in split mode at an injector temperature of 250°C.

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS System:
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Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Interface Temperature: 280°C.

Chromatographic Analysis: Assessing Purity
Chromatographic methods are essential for determining the purity of a sample and quantifying

any impurities.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse method for purity analysis of moderately polar organic

compounds.

Proposed HPLC Method This method is based on standard protocols for similar aromatic

esters and aldehydes.[14][15][16]

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile

with 0.1% Formic Acid

Gradient
Start at 60% A / 40% B, ramp to 10% A / 90% B

over 10 minutes, hold for 2 minutes.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 254 nm

Injection Volume 10 µL

Sample Prep
Dissolve sample in Acetonitrile:Water (50:50) to

a concentration of ~0.5 mg/mL.
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Integrated Analytical Workflow
A robust characterization of Methyl 4-formyl-2-methoxybenzoate relies on an integrated

approach where the results from different techniques corroborate one another. The following

workflow ensures a comprehensive and reliable analysis.

Caption: Integrated workflow for MFMB characterization.

Conclusion
The analytical characterization of Methyl 4-formyl-2-methoxybenzoate requires a multi-

technique approach. By combining NMR for definitive structural elucidation, FTIR for functional

group confirmation, Mass Spectrometry for molecular weight verification, and HPLC or GC for

purity assessment, researchers and drug development professionals can ensure the quality

and integrity of this vital synthetic building block. The protocols and data presented in this guide

serve as a comprehensive framework for achieving a thorough and reliable characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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